Cas no 35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline)

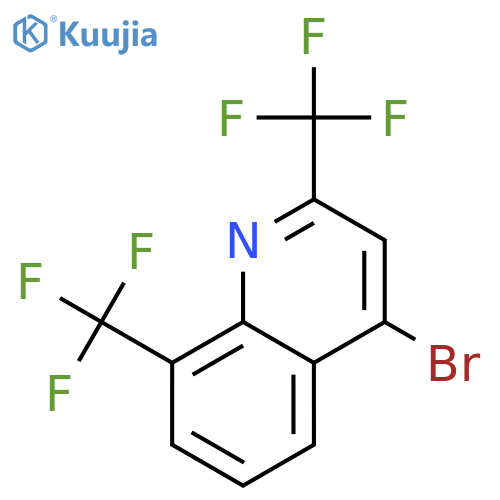

35853-45-3 structure

商品名:4-Bromo-2,8-bis(trifluoromethyl)quinoline

4-Bromo-2,8-bis(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2,8-bis(trifluoromethyl)quinoline

- 2,8-Bis(trifluoromethyl)-4-bromoquinoline

- 8-BIS(TRIFLUOROMETHYL)-4-BROMOQUINOLINE

- 4-bromo-2,8-bistrifluoromethylquinoline

- CC-PMLSC-DMA-P108

- QU177

- 4-bromanyl-2,8-bis(trifluoromethyl)quinoline

- Quinoline, 4-bromo-2,8-bis(trifluoromethyl)-

- 2,8-bis-(trifluoromethyl)-4-bromo-quinoline

- CS-0155815

- MFCD00075340

- C11H4BrF6N

- 35853-45-3

- BDBM35448

- AS-18318

- A823000

- SCHEMBL2790491

- cid_4071242

- AKOS015853172

- W-202474

- FT-0610759

- SY023885

- AB02869

- DTXSID60399008

- NS00121189

- DTXCID20349867

-

- MDL: MFCD00075340

- インチ: 1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H

- InChIKey: DXALAFAFIXJDOS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 342.94300

- どういたいしつりょう: 342.943

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 12.9A^2

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 0.9±0.1 g/cm3

- ゆうかいてん: 62-64 ºC

- ふってん: 281.6℃ at 760 mmHg

- フラッシュポイント: 48.3±13.6 °C

- 屈折率: 1.51

- PSA: 12.89000

- LogP: 5.03490

- じょうきあつ: 3.0±0.3 mmHg at 25°C

4-Bromo-2,8-bis(trifluoromethyl)quinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

4-Bromo-2,8-bis(trifluoromethyl)quinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-2,8-bis(trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145099-1g |

4-Bromo-2,8-bis(trifluoromethyl)quinoline |

35853-45-3 | 95% | 1g |

$*** | 2023-05-30 | |

| abcr | AB212608-1 g |

2,8-Bis(trifluoromethyl)-4-bromoquinoline; . |

35853-45-3 | 1g |

€143.20 | 2022-06-11 | ||

| TRC | B810378-500mg |

4-Bromo-2,8-bis(trifluoromethyl)quinoline |

35853-45-3 | 500mg |

$ 115.00 | 2023-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B858122-1g |

4-Bromo-2,8-Bis(Trifluoromethyl)Quinoline |

35853-45-3 | ≥98% | 1g |

428.40 | 2021-05-17 | |

| TRC | B810378-50mg |

4-Bromo-2,8-bis(trifluoromethyl)quinoline |

35853-45-3 | 50mg |

$ 52.00 | 2023-09-08 | ||

| Chemenu | CM145099-5g |

4-Bromo-2,8-bis(trifluoromethyl)quinoline |

35853-45-3 | 95% | 5g |

$*** | 2023-05-30 | |

| Apollo Scientific | PC407017-5g |

2,8-Bis(trifluoromethyl)-4-bromoquinoline |

35853-45-3 | 98+% | 5g |

£146.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1047255-5g |

4-Bromo-2,8-bis(trifluoromethyl)quinoline |

35853-45-3 | 98%+ | 5g |

$180 | 2024-06-07 | |

| eNovation Chemicals LLC | Y0977061-25g |

4-Bromo-2,8-bis(trifluoroMethyl)quinoline |

35853-45-3 | 95% | 25g |

$640 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-254626-1 g |

4-Bromo-2,8-bis(trifluoromethyl)quinoline, |

35853-45-3 | ≥95% | 1g |

¥2,068.00 | 2023-07-11 |

4-Bromo-2,8-bis(trifluoromethyl)quinoline 関連文献

-

Faustine d'Orchymont,Jeannine Hess,Gordana Panic,Marta Jakubaszek,Lea Gemperle,Jennifer Keiser,Gilles Gasser Med. Chem. Commun. 2018 9 1905

35853-45-3 (4-Bromo-2,8-bis(trifluoromethyl)quinoline) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 503537-97-1(4-bromooct-1-ene)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35853-45-3)4-Bromo-2,8-bis(trifluoromethyl)quinoline

清らかである:99%

はかる:5g

価格 ($):177.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:35853-45-3)4-溴-2,8-二(三氟甲基)喹啉

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ